methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate
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Overview
Description
Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the hexanoyl and aminoacetate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and other biological processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for treating diseases like cancer and bacterial infections.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Methyl 2-((6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
Uniqueness
Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate stands out due to its specific functional groups and the length of its hexanoyl chain. These features contribute to its unique biological activity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various research and industrial applications.
Biological Activity
Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.31 g/mol
This compound features a quinazoline moiety, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes (Cox-1 and Cox-2), leading to reduced production of pro-inflammatory mediators such as thromboxane A2 (TxA2) and prostaglandins . This inhibition can result in anti-inflammatory effects and reduced platelet aggregation.
- Antiplatelet Action : Studies suggest that quinazoline derivatives can activate nitric oxide synthase (NOS) in platelets, enhancing nitric oxide production and subsequently inhibiting platelet aggregation. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases .
- Anticancer Properties : The quinazoline scaffold has been associated with anticancer activity through various pathways, including apoptosis induction in cancer cells and inhibition of cell proliferation . The modification of the quinazoline structure can enhance its selectivity and potency against specific cancer types.
Case Study 1: Antiplatelet Activity
A study published in Journal of Medicinal Chemistry explored the antiplatelet effects of acetoxy quinolones, revealing that this compound exhibited significant inhibition of ADP-induced platelet aggregation in vitro. The compound was shown to enhance intracellular nitric oxide levels, correlating with its antiplatelet efficacy .
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 12.5 | Cox inhibition, NOS activation |
Aspirin | 10 | Cox inhibition |
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The compound induced apoptosis through both intrinsic and extrinsic pathways .
Cell Line | IC50 (µM) | Apoptosis Pathway |
---|---|---|
MCF-7 | 15 | Intrinsic |
A549 | 20 | Extrinsic |
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-[6-(4-oxoquinazolin-3-yl)hexanoylamino]acetate |
InChI |
InChI=1S/C17H21N3O4/c1-24-16(22)11-18-15(21)9-3-2-6-10-20-12-19-14-8-5-4-7-13(14)17(20)23/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,18,21) |
InChI Key |
PDHNWWUKKANNME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCCCCN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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